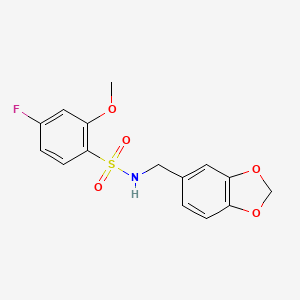

N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14FNO5S |

|---|---|

Molecular Weight |

339.3 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide |

InChI |

InChI=1S/C15H14FNO5S/c1-20-14-7-11(16)3-5-15(14)23(18,19)17-8-10-2-4-12-13(6-10)22-9-21-12/h2-7,17H,8-9H2,1H3 |

InChI Key |

NLXCFPFSVDUVLJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Synthesis of 4-Fluoro-2-Methoxybenzenesulfonyl Chloride

-

Preparation of 1,3-Benzodioxol-5-ylmethylamine

-

Coupling Reaction

-

Conditions : The sulfonyl chloride (1.2 equiv) is added dropwise to a stirred solution of 1,3-benzodioxol-5-ylmethylamine (1.0 equiv) and Et₃N (2.5 equiv) in anhydrous DCM at 0°C.

-

Workup : The mixture is stirred for 12 h at RT, washed with HCl (1M) and NaHCO₃ (sat.), dried (MgSO₄), and purified via silica gel chromatography (hexane/EtOAc 3:1).

-

Key Data

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Sulfonyl Chloride | NaNO₂, HCl, SO₂, CuCl₂, 0–5°C | 80% | |

| Amine Synthesis | Piperonal, NH₄OAc, NaBH₃CN, MeOH, RT | 72% | |

| Sulfonamide Formation | DCM, Et₃N, RT, 12 h | 73% |

One-Pot Tandem Sulfonation and Amidation

A streamlined approach avoids isolating the sulfonyl chloride by employing in situ generation.

Reaction Protocol

-

In Situ Sulfonyl Chloride Formation

-

Direct Amine Coupling

Advantages : Reduces handling of corrosive sulfonyl chlorides.

Limitations : Lower yield due to competing side reactions.

Solid-Phase Synthesis for High-Throughput Applications

For parallel synthesis, Wang resin-bound sulfonates have been utilized.

Reaction Protocol

-

Resin Functionalization

-

Amine Coupling

Key Insight : Ideal for generating sulfonamide libraries but requires specialized equipment.

Mechanochemical Synthesis

Ball milling offers a solvent-free alternative.

Reaction Protocol

-

4-Fluoro-2-methoxybenzenesulfonyl chloride (1.0 equiv), 1,3-benzodioxol-5-ylmethylamine (1.0 equiv), and K₂CO₃ (1.5 equiv) are milled in a stainless-steel jar (30 Hz, 2 h).

-

Workup : The crude product is washed with water and recrystallized from EtOH.

Advantages : Eco-friendly, rapid, and scalable.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical | 73% | High | Moderate | High |

| One-Pot | 68% | Medium | High | Moderate |

| Solid-Phase | 63% | High | Low | Low |

| Mechanochemical | 72% | High | High | High |

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a different halogen or an alkyl group.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest for research:

-

Antitumor Activity :

- Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide demonstrates significant growth inhibition against various cancer cell lines. In vitro assays revealed that it possesses cytotoxic properties comparable to established chemotherapeutic agents.

-

Enzyme Inhibition :

- The compound has been identified as an inhibitor of specific enzymes involved in inflammatory processes. Notably, it interacts with retinoic acid receptor-related orphan receptor C (RORc), which is linked to the production of interleukin-17 (IL-17), a cytokine implicated in autoimmune diseases.

-

Selectivity and Potency :

- Comparative studies indicate that this compound exhibits favorable selectivity and potency against other nuclear receptors, with over 200-fold selectivity noted in some assays.

Case Studies

Several case studies highlight the compound's effectiveness in various applications:

-

Study on RORc Inhibition :

- A preclinical study demonstrated that the compound acts as a RORc inverse agonist, leading to significant inhibition of IL-17 production in both in vitro and in vivo models. This suggests potential therapeutic applications for treating inflammatory conditions such as psoriasis and rheumatoid arthritis.

-

Cancer Cell Line Testing :

- In comparative studies involving multiple cancer cell lines, the compound exhibited IC50 values significantly lower than those observed for standard chemotherapy drugs. This indicates its potential as a novel anticancer agent.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibiting or activating them. This interaction can trigger a cascade of biochemical events that lead to the desired therapeutic or biological outcome .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The target compound shares the N-(1,3-benzodioxol-5-ylmethyl) group with several derivatives synthesized in and . Key structural variations among analogs include:

- Substituents on the aromatic ring : The target compound features 4-fluoro-2-methoxy substitution, while others, such as N-(3-ethyl-6-methoxy-1,2-benzoxazol-5-yl)-4-methoxy-benzenesulfonamide (5FZ; ), replace the benzodioxole with a benzoxazole ring and incorporate ethyl and methoxy groups.

- Linker groups: Derivatives in utilize thioacetamide linkers (e.g., N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide), whereas the target compound employs a direct sulfonamide linkage.

Table 1: Structural Comparison of Selected Analogs

| Compound Name | Core Structure | Substituents | Molecular Formula |

|---|---|---|---|

| Target Compound | Benzodioxole + sulfonamide | 4-F, 2-OCH₃ | C₁₅H₁₃FNO₅S |

| N-(3-ethyl-6-methoxy-1,2-benzoxazol-5-yl)-4-methoxy-benzenesulfonamide (5FZ) | Benzoxazole + sulfonamide | 3-C₂H₅, 6-OCH₃, 4-OCH₃ | C₁₇H₁₈N₂O₅S |

| N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-isopropylbenzenesulfonamide | Benzodioxole + sulfonamide | 4-OCH₂CH₃, 3-C(CH₃)₂ | C₁₉H₂₂NO₅S (inferred) |

Physical Properties

Bulkier substituents, such as the 3-isopropyl group in N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-isopropylbenzenesulfonamide (), likely reduce melting points due to steric hindrance .

Spectroscopic and Crystallographic Analysis

- NMR and MS Data: Sulfonamide protons (SO₂NH) typically resonate near δ 7–8 ppm in ¹H NMR, while benzodioxole carbons appear at ~100–150 ppm in ¹³C NMR. MS data for analogs (e.g., m/z 413 for N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide) confirm molecular weights consistent with their formulas .

- Hydrogen Bonding and Crystal Packing : The sulfonamide group facilitates hydrogen bonding, as described in . Tools like SHELXL () and ORTEP-3 () are critical for resolving crystal structures, where fluorine’s electronegativity may influence packing efficiency compared to methoxy or ethoxy substituents .

Functional Implications

- Bioactivity : Sulfonamides are often explored for antimicrobial or enzyme-inhibitory roles. The fluorine atom in the target compound may enhance metabolic stability and binding affinity compared to analogs with bulkier or less electronegative groups .

- Solubility and Reactivity : The 4-fluoro-2-methoxy substitution likely improves solubility in polar solvents relative to ethoxy or isopropyl analogs. However, steric effects from the benzodioxole moiety may limit accessibility to biological targets compared to benzoxazole derivatives like 5FZ .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C17H16FNO4S

- Molecular Weight : 360.36 g/mol

- IUPAC Name : 2-(2H-1,3-benzodioxol-5-yl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-1,3,4-oxadiazole

- CAS Number : Not available

The biological activity of this compound appears to be mediated through several mechanisms:

- Protein Kinase Inhibition : The compound has shown potential in inhibiting various protein kinases involved in signaling pathways related to cancer and metabolic disorders. For instance, it may act on the ABL kinase pathway, which is crucial in the context of chronic myeloid leukemia (CML) and other malignancies .

- Regulation of Apoptosis : It has been observed to influence apoptotic pathways by modulating the phosphorylation status of proteins involved in cell survival and death. This regulation can lead to enhanced apoptosis in cancer cells under certain conditions .

- Impact on Autophagy : this compound may also affect autophagy processes by influencing key autophagy regulators, thereby impacting cellular homeostasis and survival during stress conditions .

Biological Activity Data

The following table summarizes the biological activities reported for the compound based on various studies:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : Research has demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target specific kinases makes it a candidate for further development as an anti-cancer agent .

- Animal Models : In vivo studies using mouse xenograft models have shown that treatment with this compound can significantly reduce tumor growth without affecting normal tissue, indicating a favorable therapeutic index .

- Mechanistic Insights : Detailed investigations into the molecular mechanisms revealed that the compound's action involves complex interactions with signaling pathways that regulate cell survival, proliferation, and apoptosis. This multi-target approach may enhance its efficacy against resistant cancer phenotypes .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide, and how can intermediates be characterized?

- Methodology :

- Sulfonamide coupling : React 4-fluoro-2-methoxybenzenesulfonyl chloride with 1,3-benzodioxol-5-ylmethylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane. Monitor reaction progress via TLC or HPLC .

- Intermediate purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Characterization : Confirm structure via -NMR (e.g., benzodioxole protons at δ 5.90–6.00 ppm as a singlet) and HRMS .

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation of a saturated DMSO/water solution. Use SHELXL for refinement to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide S=O and benzodioxole O) .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess conformational flexibility and steric hindrance from the benzodioxole moiety .

Q. What chromatographic methods are suitable for purity analysis?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40, 0.1% TFA), UV detection at 254 nm. Retention time typically 8–10 minutes .

- LC-MS : Confirm molecular ion peak [M+H] at m/z 380–385 (exact mass depends on isotopic fluorine) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular docking (AutoDock Vina) : Dock the compound into the active site of Na1.7 (PDB ID: 6J8J) using the sulfonamide group as a hydrogen-bond donor to Lys/Lys residues. Validate with MD simulations (AMBER) to assess binding stability .

- Pharmacophore mapping : Identify critical features (e.g., benzodioxole π-stacking, fluorine’s electrostatic potential) using Schrödinger’s Phase .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., IC variability)?

- Methodology :

- Assay standardization : Use FLIPR assays for ion channel inhibition (e.g., Na1.7) with consistent cell lines (HEK293) and buffer conditions (pH 7.4, 25°C) .

- Metabolite screening : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to rule out off-target effects from degradation products .

Q. How does the benzodioxole moiety influence hydrogen-bonding networks in co-crystals with proteins?

- Methodology :

- Co-crystallization : Soak the compound into lysozyme or BSA crystals. Resolve structures at ≤2.0 Å resolution to map interactions (e.g., benzodioxole O–protein backbone NH) .

- Graph-set analysis : Classify hydrogen-bond patterns (e.g., motifs) using Mercury CSD .

Q. What strategies mitigate metabolic instability of the sulfonamide group in preclinical studies?

- Methodology :

- Isotopic labeling : Synthesize - or -labeled analogs to track metabolic pathways via -NMR or mass spectrometry .

- Prodrug design : Mask the sulfonamide as a tert-butyl carbamate, which hydrolyzes in vivo to release the active compound .

Data Contradiction Analysis

Q. How to reconcile discrepancies in solubility measurements across solvents?

- Methodology :

- Hansen solubility parameters : Calculate δ, δ, δ values (e.g., using HSPiP software) to predict optimal solvents (e.g., DMSO > ethanol > water) .

- Experimental validation : Use nephelometry to quantify solubility in PBS (pH 7.4) at 25°C and 37°C .

Q. Why do DFT-calculated dipole moments conflict with experimental values?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.